

STF-083010: A Technical Guide to the Specific IRE1 α Endonuclease Inhibitor

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Compound of Interest

Compound Name: STF-083010

Cat. No.: B15604725

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For Researchers, Scientists, and Drug Development Professionals

Introduction

STF-083010 is a novel small molecule that has emerged as a critical tool in the study of the Unfolded Protein Response (UPR), a fundamental cellular stress pathway.[1] This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental applications of **STF-083010**, tailored for professionals in biomedical research and drug development.

Discovery and History

STF-083010 was identified as a specific inhibitor of the inositol-requiring enzyme 1 α (IRE1 α), a key sensor and effector of the UPR.[2] The UPR is activated in response to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[1] The discovery of **STF-083010** provided researchers with a unique chemical probe to dissect the complex signaling network of the UPR. It was found to selectively inhibit the endoribonuclease (RNase) activity of IRE1 α without affecting its kinase activity.[2][3] This specificity has been instrumental in elucidating the distinct roles of the IRE1 α -XBP1 signaling axis in various physiological and pathological processes, particularly in cancer biology.[2][4]

Core Mechanism of Action

Under ER stress, IRE1 α dimerizes and autophosphorylates, which activates its C-terminal RNase domain.[3] The primary substrate for this RNase activity is the mRNA of the X-box binding protein 1 (XBP1).[1] IRE1 α excises a 26-nucleotide intron from XBP1 mRNA in a process known as unconventional splicing.[1] This splicing event causes a frameshift, leading to the translation of a potent transcription factor, spliced XBP1 (XBP1s).[1] XBP1s then translocates to the nucleus and activates the transcription of genes aimed at restoring ER homeostasis.[3]

STF-083010 directly interferes with this critical step by inhibiting the RNase activity of IRE1 α . [2] By preventing the splicing of XBP1 mRNA, **STF-083010** blocks the production of the pro-survival XBP1s protein.[1] This disruption of a crucial adaptive branch of the UPR can lead to unresolved ER stress, ultimately triggering apoptosis. This pro-apoptotic effect is particularly pronounced in cells that are highly dependent on the UPR for survival, such as multiple myeloma and other cancer cells.[1][2] Studies have indicated that **STF-083010**-induced apoptosis is mediated by the activation of caspase-12, an ER-resident caspase, and the executioner caspase-3.[1][5] Furthermore, treatment with **STF-083010** has been shown to modulate the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, further promoting cell death.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on **STF-083010**.

Table 1: In Vitro Efficacy of **STF-083010**

Parameter	Cell Line(s)	Value/Effect	Reference(s)
IC50 (IRE1 α RNase activity)	Cell-free assay	~25-30 μ M	[1]
XBP1 Splicing Inhibition	RPMI 8226	Almost complete blockage at 60 μ M	[2]
Cytotoxicity	Multiple Myeloma (MM) cell lines	Dose- and time-dependent	[2][6]
Growth Inhibition	E μ -TCL1 CLL cells	~70% after 3 days	[6][7]
Growth Inhibition	MEC1 and MEC2 cells	20% in 48 hours	[6][7]
Growth Suppression	p53-deficient human cancer cells	Effective at 50 μ M	[8]
Viability Reduction	HCT116 p53-/- cells	~20%	[8]
Synergistic Activity	Pancreatic cancer cell lines	With Bortezomib (10 or 50 nM) at 10 μ M STF-083010	[8]

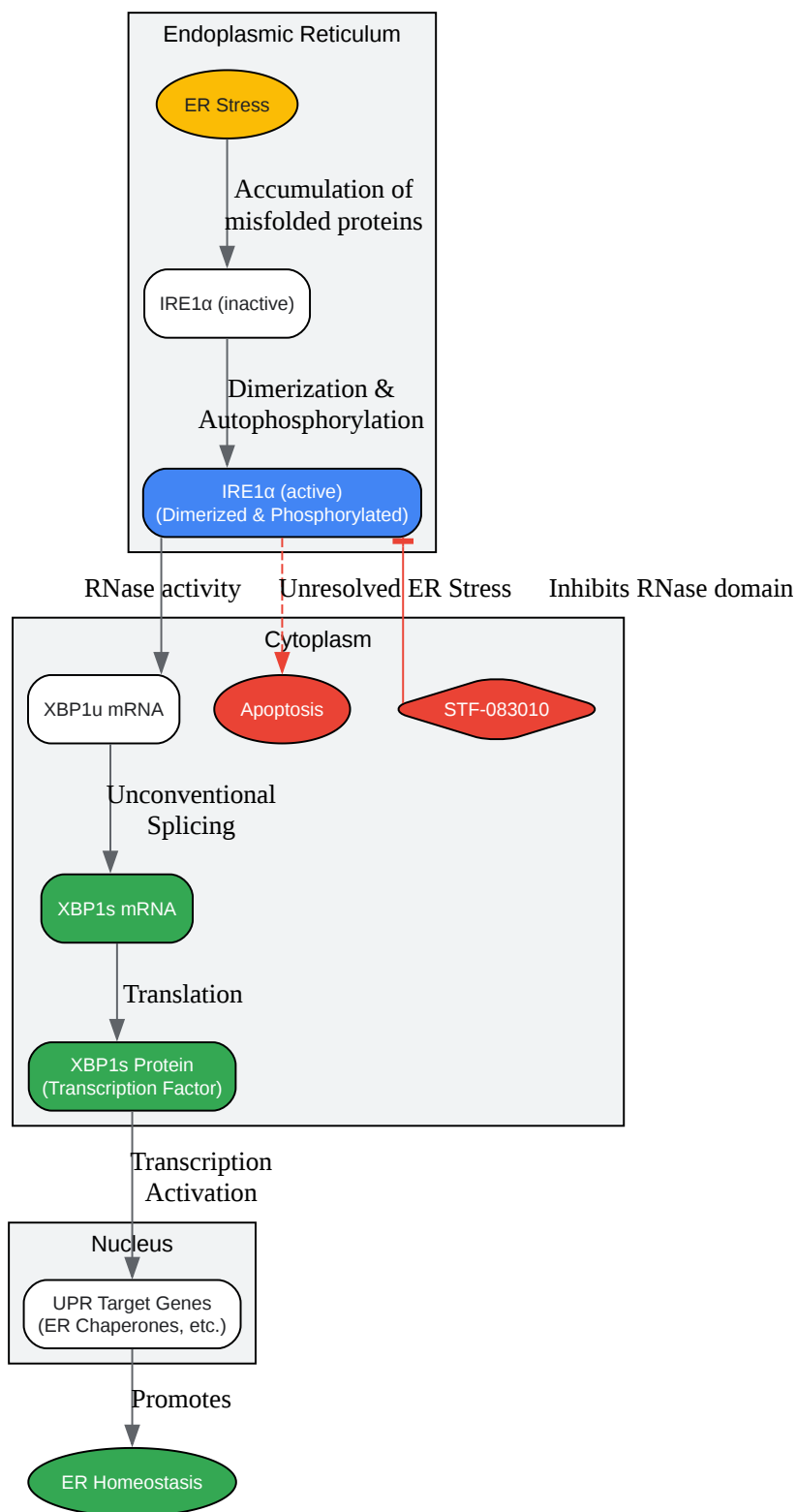
Table 2: In Vivo Efficacy of **STF-083010**

Animal Model	Treatment Regimen	Outcome	Reference(s)
Human Multiple Myeloma Xenografts	30 mg/kg, i.p.	Significant tumor growth inhibition	[6][7]
Human Multiple Myeloma Xenografts	Intraperitoneal injection (day 1, day 8)	Significant inhibition of tumor growth	[8]
HCT116 p53-/- Tumor Xenografts	N/A	75% reduction in tumor volume, 73% reduction in tumor weight	[8]
Transgenic XBP1-luc Mice	60 mg/kg, i.p. (with 1mg/kg Bortezomib)	Blocks Bortezomib-induced XBP1 activity	[9][10]
Rat Model of Acute Renal Failure	Pre-treatment	Ameliorated impairments in kidney structure and function	[11][12]
Murine Breast Cancer Xenograft	Co-treatment with Tamoxifen	Significantly delayed breast cancer progression	[4]

Signaling Pathway and Experimental Workflow Visualizations

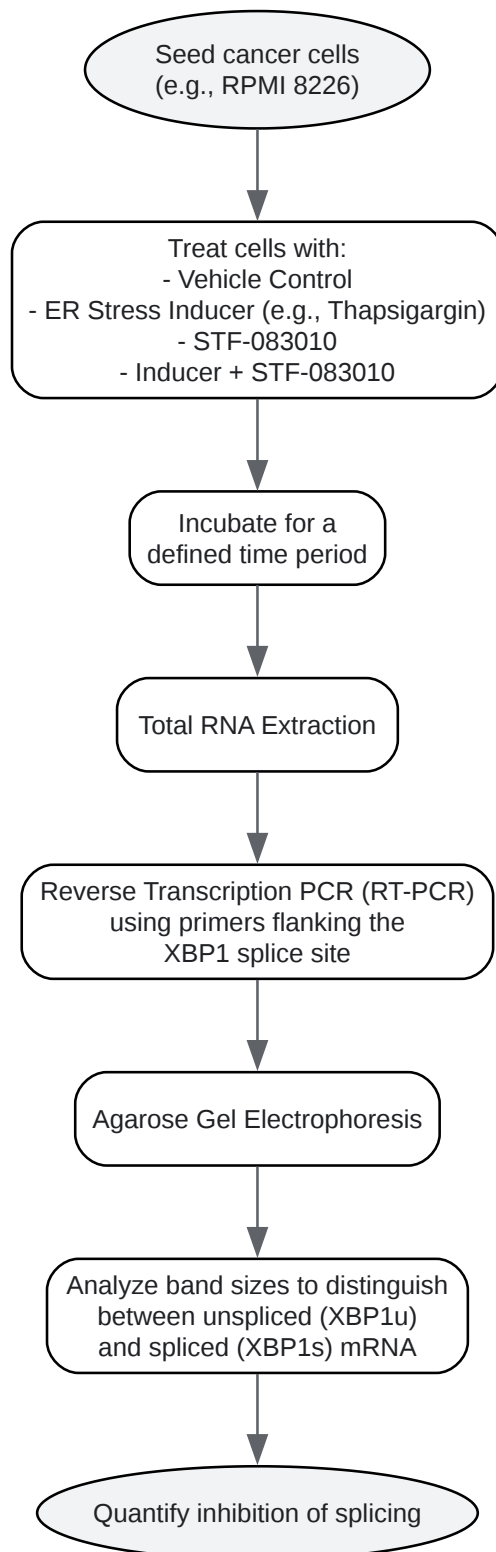
Signaling Pathway

Mechanism of Action of STF-083010

[Click to download full resolution via product page](#)Caption: Mechanism of action of **STF-083010** on the IRE1α pathway.

Experimental Workflow: In Vitro XBP1 Splicing Assay

Workflow for In Vitro XBP1 Splicing Assay



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Caption: Generalized workflow for assessing XBP1 splicing inhibition.

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

- Cell Seeding: Seed approximately 3,000 cells per well in a 96-well plate and allow them to adhere overnight.[\[6\]](#)
- Treatment: Treat the cells with varying concentrations of **STF-083010** for the desired duration (e.g., 48 hours).[\[6\]](#)
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate at 37°C for 4 hours.[\[6\]](#)
- Solubilization: Add a stop solution (e.g., 4 mM HCl, 0.1% Nonidet P-40 in isopropanol) to dissolve the formazan crystals.[\[6\]](#)
- Measurement: Read the absorbance at 590 nm with a reference wavelength of 630 nm using a spectrophotometer.[\[6\]](#)
- Analysis: Calculate cell viability as a percentage of the control and determine IC₅₀ values using appropriate software (e.g., GraphPad Prism).[\[6\]](#)

Western Blot for Protein Expression

- Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration using a BCA assay.
- SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
- Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., sXBP1, phospho-IRE1 α , total IRE1 α , Caspase-3, Bcl-2, Bax)

overnight at 4°C.[2]

- Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Tumor Xenograft Studies

- Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., RPMI 8226) into the flank of immunocompromised mice (e.g., NOD/SCID/IL2Ry null).[6][7]
- Tumor Growth: Allow tumors to reach a palpable size.
- Treatment: Administer **STF-083010** (e.g., 30 mg/kg) or vehicle control via intraperitoneal (i.p.) injection according to the desired schedule.[6][7]
- Monitoring: Measure tumor volume and body weight regularly throughout the study.
- Endpoint Analysis: At the end of the study, excise tumors, weigh them, and potentially perform further analysis such as immunohistochemistry for biomarkers of interest (e.g., Ki67, Caspase-3).[4]

Cell-Free IRE1α Enzymatic Assays

- Kinase Assay:
 - Incubate recombinant human IRE1α protein with **STF-083010**.
 - Initiate the kinase reaction by adding [γ -³²P]ATP.
 - Quantify autophosphorylation by separating the reaction products on a polyacrylamide gel and detecting radioactivity via autoradiography.[6][7]
- Endonuclease (RNase) Assay:
 - Incubate recombinant human IRE1α protein with **STF-083010**.

- Add a radiolabeled RNA substrate (e.g., HAC1 508-nt RNA synthesized with [α - 32 P]UTP).
- Quantify RNA cleavage products by separating them on a polyacrylamide gel and detecting radioactivity via autoradiography.[6][7]

Conclusion

STF-083010 is a potent and specific inhibitor of the IRE1 α endonuclease, making it an invaluable research tool for investigating the IRE1 α -XBP1 branch of the Unfolded Protein Response.[3] Its ability to block XBP1 splicing without affecting IRE1 α 's kinase activity allows for precise dissection of this signaling pathway.[2][3] The extensive data from in vitro and in vivo studies demonstrate its significant anti-proliferative and pro-apoptotic effects in various cancer models, underscoring the therapeutic potential of targeting the UPR in oncology and other diseases characterized by ER stress.[1][4][8]

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